4-[(2,3-Dichlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid
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Overview
Description
4-[(2,3-Dichlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a synthetic organic compound with the molecular formula C21H15Cl2NO2. It is characterized by the presence of a dichlorophenyl group and a tetrahydroacridine moiety, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-Dichlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the condensation of 2,3-dichlorobenzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like toluene. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2,3-Dichlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[(2,3-Dichlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(2,3-Dichlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, the compound’s structure allows it to interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-Dichlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid
- 4-[(2,5-Dichlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid
- 4-[(2,6-Dichlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Uniqueness
4-[(2,3-Dichlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is unique due to the specific positioning of the dichlorophenyl group, which can influence its chemical reactivity and biological activity. The presence of the 2,3-dichlorophenyl group may enhance its binding affinity to certain molecular targets, making it a compound of particular interest in drug development and other scientific research applications.
Properties
IUPAC Name |
(4Z)-4-[(2,3-dichlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2NO2/c22-16-9-4-5-12(19(16)23)11-13-6-3-8-15-18(21(25)26)14-7-1-2-10-17(14)24-20(13)15/h1-2,4-5,7,9-11H,3,6,8H2,(H,25,26)/b13-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIJVGZRMQXPPX-QBFSEMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=C(C(=CC=C2)Cl)Cl)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C/C2=C(C(=CC=C2)Cl)Cl)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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